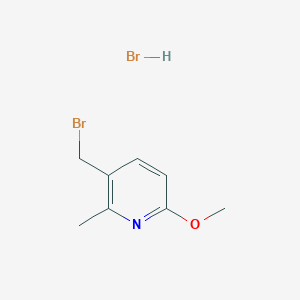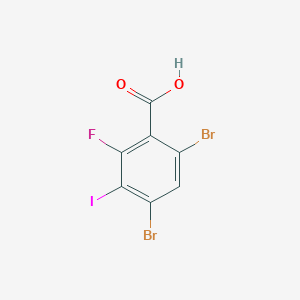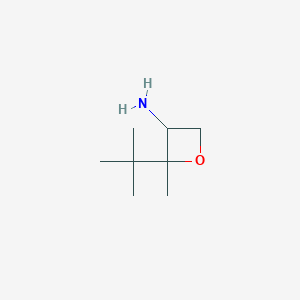
2-(tert-Butyl)-2-methyloxetan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butyl)-2-methyloxetan-3-amine is an organic compound featuring an oxetane ring substituted with a tert-butyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-2-methyloxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the tert-butyl and methyl groups. One common method is the cyclization of a suitable precursor, such as a halohydrin or an epoxide, under basic conditions. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butyl)-2-methyloxetan-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield amine derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse oxetane-based compounds.
Aplicaciones Científicas De Investigación
2-(tert-Butyl)-2-methyloxetan-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals, including agrochemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(tert-Butyl)-2-methyloxetan-3-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity, protein function, and cellular signaling pathways, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(tert-Butyl)-2-methyloxetan-3-ol: An alcohol derivative with similar structural features.
2-(tert-Butyl)-2-methyloxetan-3-one: A ketone derivative with comparable reactivity.
2-(tert-Butyl)-2-methyloxetan-3-thiol: A thiol derivative with distinct chemical properties.
Uniqueness
2-(tert-Butyl)-2-methyloxetan-3-amine is unique due to its amine functionality, which imparts distinct reactivity and biological activity compared to its alcohol, ketone, and thiol counterparts. The presence of the tert-butyl and methyl groups also enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H17NO |
|---|---|
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
2-tert-butyl-2-methyloxetan-3-amine |
InChI |
InChI=1S/C8H17NO/c1-7(2,3)8(4)6(9)5-10-8/h6H,5,9H2,1-4H3 |
Clave InChI |
NQWZYLXEGQEBMY-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CO1)N)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


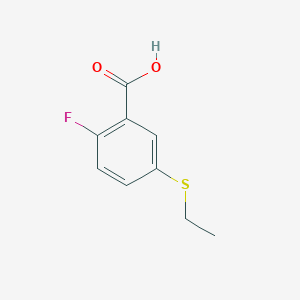
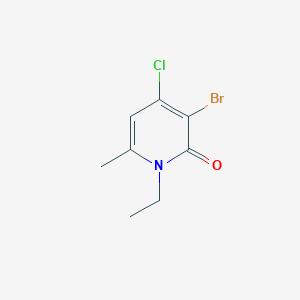
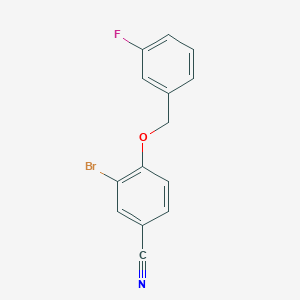
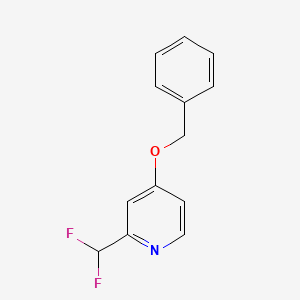
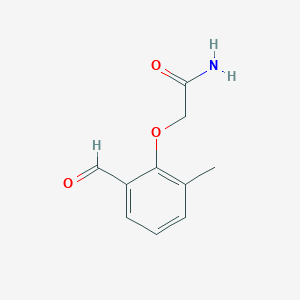

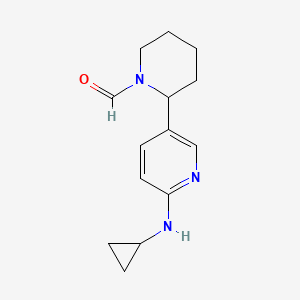
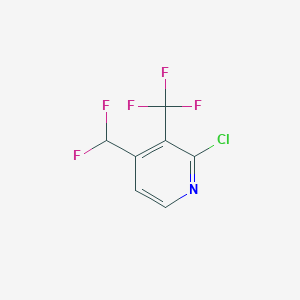
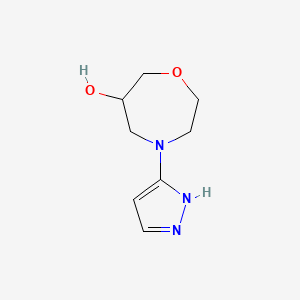
![7-O-tert-butyl 9-O-methyl 3-oxa-7-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B13001754.png)
![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13001755.png)
